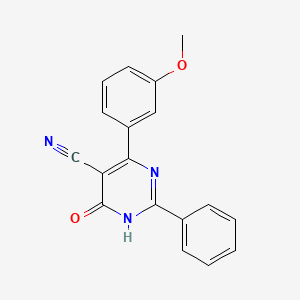
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
説明
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the CAS Number 338982-08-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₂ |
| Molecular Weight | 303.31 g/mol |
| Melting Point | 271–273 °C |
| CAS Number | 338982-08-4 |
Structural Characteristics
The compound features a pyrimidine ring substituted with hydroxyl and methoxy groups, which may influence its interaction with biological targets. The presence of these functional groups suggests potential for various pharmacological activities.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated effectiveness against several bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis.
Study on Anticancer Activity
A pivotal study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study further elucidated that the compound activates caspase pathways, leading to apoptosis.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with varying doses resulted in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.
科学的研究の応用
Chemical Properties and Structure
The compound features a pyrimidine ring substituted with hydroxyl and methoxy groups, which contribute to its biological activity. The molecular weight is approximately 303.31 g/mol, and it typically exhibits a melting point range of 271–273 °C .
Anticancer Activity
Research has indicated that this compound may act as a potent inhibitor of various cancer cell lines.
Case Study: VEGFR-2 Inhibition
A study focused on the synthesis of pyrimidine derivatives demonstrated that compounds related to this compound exhibited significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .
Results:
- Compounds showed up to 100-fold potency compared to standard inhibitors.
- In vivo studies indicated reduced tumor growth and metastasis in mouse models .
Antiangiogenic Properties
The compound's structural features suggest potential antiangiogenic effects, making it a candidate for further development in treating conditions characterized by abnormal blood vessel formation.
Research Findings:
In vitro assays demonstrated that the compound could inhibit endothelial cell proliferation and migration, essential processes in angiogenesis. This could position it as a therapeutic agent in diseases like cancer and diabetic retinopathy.
Neurological Disorders
Emerging research suggests that derivatives of pyrimidine compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems could provide avenues for treating neurodegenerative diseases.
Preliminary Findings:
Animal models have shown improvements in cognitive functions when treated with similar pyrimidine derivatives, warranting further exploration into their neuroprotective capabilities .
Data Summary Table
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMAWAAVPQIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















